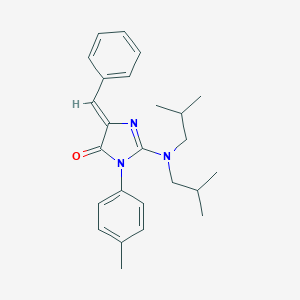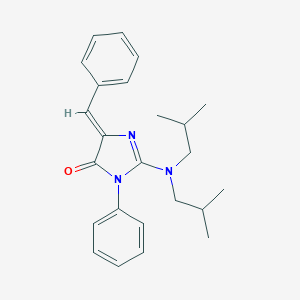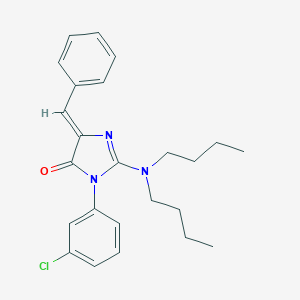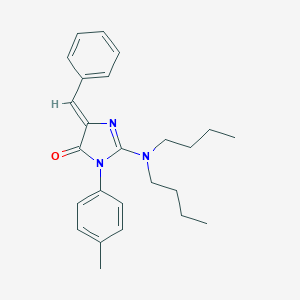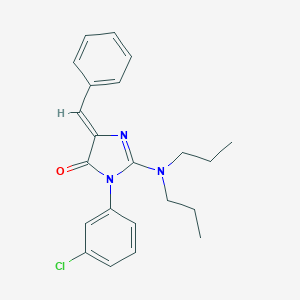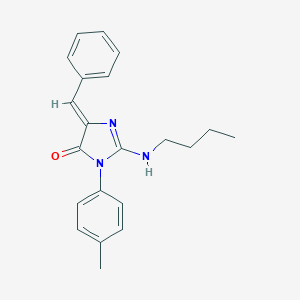
4-(Hexyloxy)-3-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)-3-hydroxybenzaldehyde is a chemical compound that is widely used in scientific research. It is also known as HHBA and has the molecular formula C13H18O3. This compound is a member of the aldehyde family and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)-3-hydroxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Hexyloxy)-3-hydroxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Another advantage is its versatility in terms of its application in the synthesis of various organic compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research involving 4-(Hexyloxy)-3-hydroxybenzaldehyde. One area of interest is its potential as an antitumor agent. Research has shown that this compound has promising antitumor activity and could be developed into a new cancer treatment.
Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory properties and could be developed into a new treatment for inflammatory diseases such as arthritis.
Finally, research could be conducted to investigate the potential of this compound as an antifungal agent. This compound has been shown to have promising antifungal activity and could be developed into a new treatment for fungal infections.
Méthodes De Synthèse
The synthesis of 4-(Hexyloxy)-3-hydroxybenzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-(Hexyloxy)-3-hydroxybenzaldehyde is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions. This compound has been used in the synthesis of a number of biologically active compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-hexoxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
Clé InChI |
WWVRQKQFVYFQDX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




